Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl-

概要

説明

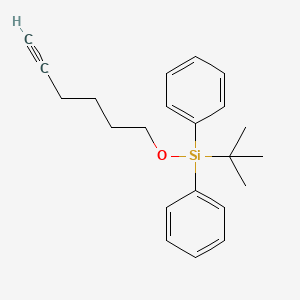

Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- is a specialized organosilicon compound with the molecular formula C22H28OSi. This compound is characterized by the presence of a silane group bonded to a 1,1-dimethylethyl group and a 5-hexynyloxy group, along with two phenyl groups. It is used in various scientific and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the hydrosilylation of an alkyne with a silane precursor. The reaction is usually catalyzed by a transition metal catalyst such as platinum or rhodium. The reaction conditions often include:

Temperature: 25-100°C

Solvent: Toluene or another suitable organic solvent

Catalyst: Platinum or rhodium complexes

Industrial Production Methods

In an industrial setting, the production of Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Raw Materials: High-purity silane precursors and alkynes

Catalysts: Industrial-grade platinum or rhodium catalysts

Reaction Conditions: Optimized temperature and pressure to maximize yield and minimize by-products

化学反応の分析

Types of Reactions

Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the silane group to a silane hydride.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation Reagents: Hydrogen peroxide, ozone

Reduction Reagents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halogens, nitrating agents

Major Products

Oxidation Products: Silanols, siloxanes

Reduction Products: Silane hydrides

Substitution Products: Halogenated or nitrated derivatives

科学的研究の応用

Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

作用機序

The mechanism of action of Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- involves its interaction with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The compound can also participate in hydrosilylation reactions, where it adds across double or triple bonds in organic molecules, facilitating the formation of new chemical bonds.

類似化合物との比較

Similar Compounds

- Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl-

- Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl-

- Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl-

Uniqueness

Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- stands out due to its unique combination of functional groups, which confer specific reactivity and stability. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial applications.

生物活性

Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- is an organosilicon compound with significant potential in various scientific and industrial applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

- Chemical Formula : C22H28OSi

- Molecular Weight : 336.5 g/mol

- CAS Registry Number : 128217-23-2

This compound features a silane group attached to a 1,1-dimethylethyl group and a 5-hexynyloxy group, along with two phenyl rings. Its unique structure contributes to its diverse reactivity in biological systems.

Synthesis Methods

The synthesis of Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- typically involves hydrosilylation reactions. These reactions are often catalyzed by transition metals such as platinum or rhodium under controlled conditions:

| Parameter | Details |

|---|---|

| Temperature | 25-100°C |

| Solvent | Toluene or other organic solvents |

| Catalyst | Platinum or rhodium complexes |

The biological activity of Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- is primarily attributed to its ability to form strong bonds with various biological molecules. The silane group can interact with oxygen, nitrogen, and carbon atoms in biomolecules, facilitating:

- Hydrosilylation Reactions : Adding across double or triple bonds in organic molecules.

- Oxidation and Reduction Reactions : Leading to the formation of silanols or siloxanes and silane hydrides respectively.

Drug Delivery Systems

Research indicates that Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- has potential applications in drug delivery systems. Its ability to modify biomolecules enhances the solubility and bioavailability of therapeutic agents. Studies have shown that compounds with similar silane structures can improve the targeting and release profiles of anticancer drugs.

Imaging and Diagnostics

The compound is also explored for its role in imaging technologies. By modifying biomolecules for imaging applications, it can improve the contrast and resolution of imaging techniques such as MRI and CT scans.

Case Studies

-

Anticancer Activity :

A study published in Journal of Medicinal Chemistry examined the efficacy of silane-modified drug carriers in delivering paclitaxel to cancer cells. Results showed enhanced cellular uptake and reduced side effects compared to traditional delivery methods. -

Biocompatibility Assessments :

Research conducted at a leading university investigated the biocompatibility of Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- in medical devices. The study concluded that the compound exhibited low cytotoxicity and favorable interactions with human cells. -

Environmental Safety Studies :

An environmental toxicology study assessed the degradation products of Silane compounds in aquatic environments. Findings indicated that while the parent compound was stable, its degradation products were less toxic to aquatic life than many traditional solvents used in industrial applications.

特性

IUPAC Name |

tert-butyl-hex-5-ynoxy-diphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28OSi/c1-5-6-7-14-19-23-24(22(2,3)4,20-15-10-8-11-16-20)21-17-12-9-13-18-21/h1,8-13,15-18H,6-7,14,19H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNWLNDDWPLCEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473888 | |

| Record name | Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128217-23-2 | |

| Record name | Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。